molecular formula C16H16N2O4 B4059195 N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B4059195
M. Wt: 300.31 g/mol
InChI Key: WQARQVMQDJOISN-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide is a synthetic organic compound with the molecular formula C16H16N2O4 and a molecular weight of 316.32 g/mol. Its structure features an acetamide backbone linked to a 2-methoxy-4-nitrophenyl group and a 4-methylphenyl (p-tolyl) moiety . This structure is part of a broader class of substituted acetanilides, which are frequently explored in chemical research for their potential as intermediates in organic synthesis . As a nitrated aromatic compound, its electron-deficient nitro group makes it a candidate for further chemical transformations, such as reduction to amines, which are valuable building blocks for more complex molecules. While specific biological targets or mechanisms of action for this exact compound are not well-documented in the current literature, structurally related nitroaromatic and acetamide compounds are often investigated in materials science and pharmaceutical research for developing new active substances . This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-3-5-12(6-4-11)9-16(19)17-14-8-7-13(18(20)21)10-15(14)22-2/h3-8,10H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQARQVMQDJOISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide typically involves the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the para position, yielding 2-methoxy-4-nitroaniline.

    Acylation: The nitroaniline derivative is then subjected to acylation with 4-methylphenylacetyl chloride in the presence of a base such as pyridine or triethylamine. This step forms the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the nitration and acylation steps.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.

    Substitution: Sodium methoxide or other nucleophiles.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 2-methoxy-4-aminophenyl-2-(4-methylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-methoxy-4-nitrophenylacetic acid and 4-methylphenylamine.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and methoxy groups can influence its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Physical Properties

The table below compares key structural features and properties of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₆H₁₅N₃O₅ 329.31 2-methoxy, 4-nitro (phenyl); 4-methylphenyl (acetamide) Moderate lipophilicity, dual electronic effects
N-(4-Methoxy-2-nitrophenyl)acetamide C₉H₁₀N₂O₄ 210.19 4-methoxy, 2-nitro (phenyl) Simpler structure, lower molecular weight
CDD-823953 (N-(2-benzoyl-4-nitrophenyl)-2-(4-benzylpiperazin-1-yl)acetamide) C₂₄H₂₄N₄O₄ 432.47 Benzoyl, nitro (phenyl); benzylpiperazine (acetamide) High complexity, potential CNS activity
2-Azido-N-(4-methylphenyl)acetamide C₁₀H₁₀N₄O 218.21 Azide (α-carbon); 4-methylphenyl (N-substituent) Reactive azide group, click chemistry utility
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)acetamide C₁₆H₁₈N₂O₂ 270.33 Amino, methyl (phenyl); methoxyphenyl (acetamide) Enhanced solubility, potential for derivatization

Key Observations :

  • This contrasts with simpler analogs like N-(4-Methoxy-2-nitrophenyl)acetamide, which lacks the α-methylphenyl group .
  • Lipophilicity: The 4-methylphenyl group increases hydrophobicity compared to compounds with polar substituents (e.g., azides or amino groups) .
  • Synthetic Complexity : Benzoyl and benzylpiperazine substituents in CDD-823953 suggest higher synthetic challenges compared to the target compound’s simpler p-tolyl group .
Solubility and Pharmacokinetics
  • Solubility : The nitro and methoxy groups may enhance water solubility compared to purely alkyl-substituted acetamides. However, the 4-methylphenyl group counteracts this by increasing logP .
  • Comparative Data: N-(4-Hydroxy-2-nitrophenyl)acetamide () exhibits improved solubility due to its phenolic -OH group, highlighting how minor substituent changes alter physicochemical behavior .

Biological Activity

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3}. The compound features a methoxy group, a nitro group, and an acetamide moiety, which contribute to its biological properties.

Structural Features

Feature Description
Functional Groups Methoxy, nitro, acetamide
Molecular Weight 286.33 g/mol
Solubility Soluble in organic solvents

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activities. For instance, the presence of the nitro group is known to enhance antibacterial effects by participating in redox reactions critical in microbial environments.

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies report Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties against strains like Candida albicans, with MIC values indicating substantial inhibition .

The mechanism of action primarily involves the modulation of enzyme activity through binding interactions. The nitro group may facilitate electron transfer processes that disrupt microbial cellular functions. Additionally, the methoxy group can enhance lipophilicity, aiding in membrane penetration .

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of this compound against E. coli and Bacillus subtilis. Results indicated a strong correlation between the concentration of the compound and its inhibitory effect, with significant zones of inhibition observed at higher concentrations.
    Bacterial Strain Zone of Inhibition (mm) MIC (µM)
    E. coli248
    Bacillus subtilis226
  • Antifungal Study : Another investigation focused on its antifungal activity against Candida albicans, revealing an MIC of 16.69 µM, showcasing its potential as a therapeutic agent in treating fungal infections .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Nitration : Introduction of the nitro group onto the phenyl ring.
  • Methoxylation : Addition of the methoxy group using methylating agents.
  • Acetamidation : Formation of the acetamide linkage through acylation reactions.

These synthetic routes can be optimized for yield and purity using advanced techniques such as continuous flow reactors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide?

  • Methodology :

  • Synthesis : Adapt acetylation protocols from structurally similar compounds. For example, react 2-methoxy-4-nitroaniline with 2-(4-methylphenyl)acetyl chloride in anhydrous acetic acid under reflux (70–80°C, 6–8 hours). Monitor progress via thin-layer chromatography (TLC) .
  • Purification : Recrystallize the crude product using ethanol/water mixtures to achieve ≥95% purity .
  • Characterization :
  • NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), nitro (meta to acetamide), and aromatic protons (δ 6.5–8.0 ppm). Compare with analogs like N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 60:40) to confirm purity (>98%) .

Q. How can researchers confirm structural integrity and purity of the compound?

  • Analytical Workflow :

  • FT-IR : Validate functional groups (amide C=O stretch at ~1650 cm⁻¹, nitro group at ~1520 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+: ~329 g/mol).
  • XRD : For crystalline samples, use SHELX software for structure refinement .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic or biological activity data for this compound?

  • Data Reconciliation Strategies :

  • Crystallographic Validation : Resolve ambiguities in NMR assignments (e.g., overlapping aromatic signals) by solving the crystal structure via XRD .
  • Comparative Analysis : Cross-reference bioactivity data with structurally related compounds (e.g., nitro positional isomers) to identify structure-activity relationships. For example, meta-nitro substitution may enhance antimicrobial activity compared to para isomers .

Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?

  • Mechanistic and Synthetic Optimization :

  • Structure-Activity Relationship (SAR) : Modify substituents on the phenyl rings (e.g., replace methoxy with ethoxy or halogen groups) and assess interactions with biological targets (e.g., enzyme inhibition assays) .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative degradation .

Q. How to design experiments for assessing the compound’s potential as a kinase inhibitor?

  • Experimental Design :

  • In Vitro Assays : Use ATP-competitive binding assays (e.g., fluorescence polarization) to screen against kinase panels (e.g., EGFR, VEGFR).
  • Molecular Docking : Perform simulations with AutoDock Vina to predict binding modes, prioritizing hydrophobic interactions with the 4-methylphenyl group .

Key Notes

  • Prioritize XRD for resolving structural ambiguities .
  • Cross-validate bioactivity data with analogs to identify SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide
Reactant of Route 2
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N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide

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